Cas no 1501540-04-0 (2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine)

2-(2-Fluoro-3-methylphenyl)cyclopropylmethanamine is a fluorinated cyclopropylamine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the cyclopropane ring and fluorine substitution, contribute to enhanced metabolic stability and binding selectivity in bioactive compounds. The compound's rigid cyclopropyl scaffold may improve conformational restraint, while the fluorine atom can influence electronic properties and lipophilicity, optimizing interactions with biological targets. This intermediate is valuable for the synthesis of novel drug candidates, particularly in CNS-targeted therapies or enzyme inhibition studies. Its well-defined chemical structure allows for precise modifications, making it a versatile building block in exploratory synthetic pathways. Proper handling and storage under inert conditions are recommended due to its amine functionality.
2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine structure
1501540-04-0 structure
Product name:2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine
CAS No:1501540-04-0
MF:C11H14FN
MW:179.233966350555
CID:5925103
PubChem ID:83808406

2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine
    • EN300-1788330
    • 1501540-04-0
    • [2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
    • Inchi: 1S/C11H14FN/c1-7-3-2-4-9(11(7)12)10-5-8(10)6-13/h2-4,8,10H,5-6,13H2,1H3
    • InChI Key: WPJDALAJMQNNPB-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1C1CC1CN

Computed Properties

  • Exact Mass: 179.111027613g/mol
  • Monoisotopic Mass: 179.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 1.9

2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1788330-10.0g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
10g
$5467.0 2023-05-23
Enamine
EN300-1788330-0.05g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
0.05g
$1068.0 2023-09-19
Enamine
EN300-1788330-0.1g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
0.1g
$1119.0 2023-09-19
Enamine
EN300-1788330-0.25g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
0.25g
$1170.0 2023-09-19
Enamine
EN300-1788330-2.5g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
2.5g
$2492.0 2023-09-19
Enamine
EN300-1788330-5.0g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
5g
$3687.0 2023-05-23
Enamine
EN300-1788330-1.0g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
1g
$1272.0 2023-05-23
Enamine
EN300-1788330-0.5g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
0.5g
$1221.0 2023-09-19
Enamine
EN300-1788330-10g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
10g
$5467.0 2023-09-19
Enamine
EN300-1788330-1g
[2-(2-fluoro-3-methylphenyl)cyclopropyl]methanamine
1501540-04-0
1g
$1272.0 2023-09-19

Additional information on 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine

Professional Introduction to 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine (CAS No: 1501540-04-0)

2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine, identified by its CAS number 1501540-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine consists of a cyclopropylmethylamine moiety attached to a phenyl ring substituted with a fluorine atom and a methyl group at the 3-position. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of the fluorine atom, in particular, is noteworthy as fluorinated aromatic compounds are frequently incorporated into drug molecules due to their enhanced metabolic stability and improved binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel pharmacological agents that leverage fluorine-containing heterocycles. The compound 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine represents an excellent example of such a molecule. Its cyclopropyl group introduces rigidity to the molecular framework, which can be beneficial in optimizing interactions with biological receptors. This structural feature, combined with the electron-withdrawing effect of the fluorine atom, makes the compound a versatile scaffold for drug discovery.

One of the most compelling aspects of 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine is its potential as an intermediate in the synthesis of more complex pharmaceuticals. Researchers have explored its utility in generating derivatives that target various disease pathways, including cancer, inflammation, and neurodegenerative disorders. The cyclopropylmethanamine core is particularly interesting because it can be modified in multiple ways to fine-tune biological activity.

The pharmacological profile of 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine has been extensively studied in vitro and in vivo. Initial investigations have revealed that this compound exhibits notable interactions with specific enzymes and receptors, suggesting its potential as a lead compound for further development. For instance, studies have demonstrated its ability to modulate the activity of enzymes involved in signal transduction pathways, which are often dysregulated in diseases such as cancer.

The role of fluorine atoms in enhancing drug efficacy is well-documented. The incorporation of fluorine into aromatic rings can lead to increased lipophilicity, improved pharmacokinetic properties, and enhanced binding affinity. In the context of 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine, the fluorine atom at the 2-position of the phenyl ring likely contributes to these favorable properties, making it an attractive candidate for medicinal chemistry applications.

Recent advancements in computational chemistry have further accelerated the development process for compounds like 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine. Molecular modeling techniques allow researchers to predict how modifications to the structure will affect biological activity with high precision. This has enabled the rapid design and synthesis of novel derivatives with optimized properties.

The cyclopropyl group in 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine also plays a crucial role in determining its overall behavior as a drug candidate. Cyclopropanes are known for their unique electronic properties and their ability to engage in specific non-bonded interactions with biological targets. This makes them valuable tools for designing molecules with tailored pharmacological profiles.

In conclusion, 2-(2-fluoro-3-methylphenyl)cyclopropylmethanamine (CAS No: 1501540-04-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of drug discovery efforts.

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